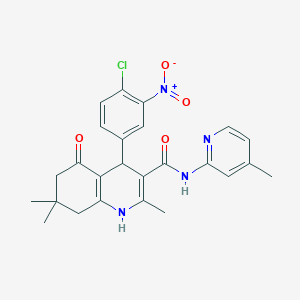
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as C21H23ClN4O4 and is synthesized using a specific method that involves several chemical reactions. In
Wirkmechanismus
The mechanism of action of C21H23ClN4O4 is not yet fully understood. However, recent studies have suggested that C21H23ClN4O4 exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. Additionally, C21H23ClN4O4 has been found to stimulate the immune system, leading to increased production of cytokines and other immune cells.
Biochemical and Physiological Effects:
C21H23ClN4O4 has several biochemical and physiological effects that make it a potential therapeutic agent. Recent studies have shown that C21H23ClN4O4 can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, C21H23ClN4O4 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, C21H23ClN4O4 has been shown to have antimicrobial activity against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
C21H23ClN4O4 has several advantages and limitations for lab experiments. One of the advantages is that it has a high level of selectivity, meaning that it can target specific enzymes and proteins involved in disease processes. Additionally, C21H23ClN4O4 has low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of C21H23ClN4O4 is that its synthesis method is complex and requires a high level of expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research of C21H23ClN4O4. One direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of C21H23ClN4O4 and its effects on the immune system. Furthermore, there is a need to develop more efficient and cost-effective methods for the synthesis of C21H23ClN4O4. Overall, the potential applications of C21H23ClN4O4 in various fields make it a promising compound for future research.
Synthesemethoden
The synthesis of C21H23ClN4O4 involves several chemical reactions that include the condensation of 4-chloro-3-nitrobenzaldehyde with 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is then reduced using a reducing agent to yield C21H23ClN4O4. The synthesis method is complex and requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
C21H23ClN4O4 has several potential scientific research applications, including its use as a therapeutic agent for the treatment of various diseases. Recent studies have shown that C21H23ClN4O4 has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, C21H23ClN4O4 has been shown to have antitumor activity and can be used in cancer therapy. Furthermore, C21H23ClN4O4 has been found to have antimicrobial activity and can be used to treat bacterial infections.
Eigenschaften
Produktname |
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Molekularformel |
C25H25ClN4O4 |
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H25ClN4O4/c1-13-7-8-27-20(9-13)29-24(32)21-14(2)28-17-11-25(3,4)12-19(31)23(17)22(21)15-5-6-16(26)18(10-15)30(33)34/h5-10,22,28H,11-12H2,1-4H3,(H,27,29,32) |
InChI-Schlüssel |
FXSPQBKMVCLQSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)

![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)